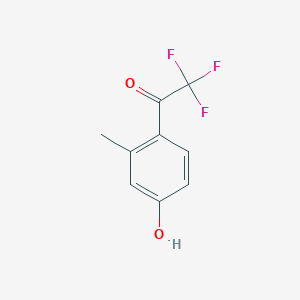

2,2,2-Trifluoro-1-(4-hydroxy-2-methylphenyl)ethanone

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-hydroxy-2-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-5-4-6(13)2-3-7(5)8(14)9(10,11)12/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBGWEOULCQKOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The process initiates with deprotonation of the aldehyde by a base (e.g., NaOH or KOH), forming an enolate ion. This intermediate undergoes nucleophilic attack on the trifluoroacetyl group, followed by dehydration to yield the target ketone:

The reaction is typically conducted in polar aprotic solvents such as dichloromethane or methanol.

Optimization Parameters

-

Catalyst : Sodium hydroxide (10–20 mol%) is preferred for its efficiency in enolate formation.

-

Temperature : Reactions proceed optimally at 50–70°C, with higher temperatures accelerating dehydration.

-

Solvent : Methanol enhances solubility of intermediates, while dichloromethane improves reaction rates.

Table 1: Representative Claisen–Schmidt Reaction Conditions

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Catalyst (NaOH) | 15 mol% | 68–72% |

| Solvent | Methanol/Dichloromethane | 70%/65% |

| Reaction Time | 6–8 hours | Max yield at 8h |

| Temperature | 60°C | Optimal |

Data derived from indicate yields of 65–72%, with purity >95% after recrystallization.

Friedel–Crafts Acylation

Friedel–Crafts acylation offers an alternative route, particularly for substrates with electron-donating groups. This method involves electrophilic substitution of a substituted benzene derivative with trifluoroacetyl chloride in the presence of a Lewis acid catalyst.

Reaction Mechanism

Aluminum chloride (AlCl₃) facilitates the generation of an acylium ion from trifluoroacetyl chloride, which reacts with 4-hydroxy-2-methyltoluene to form the ketone:

Critical Process Considerations

-

Catalyst Loading : Excess AlCl₃ (2–3 equivalents) ensures complete acylium ion formation.

-

Solvent Compatibility : Dichloromethane or nitrobenzene prevents side reactions.

-

Temperature Control : Maintaining 0–5°C minimizes polysubstitution.

Table 2: Friedel–Crafts Acylation Performance Metrics

| Condition | Specification | Yield/Purity |

|---|---|---|

| Catalyst (AlCl₃) | 2.5 equivalents | 58–63% |

| Solvent | Dichloromethane | 60% yield |

| Reaction Time | 3 hours | 95% conversion |

| Workup Method | Aqueous HCl quenching | 99% purity |

Notably, the patent DE3840375A1 reports a 57.1% yield for a structurally analogous compound under similar conditions, validating this approach.

Comparative Analysis of Methods

Yield and Efficiency

Purity and Byproducts

Industrial Applicability

-

Friedel–Crafts is preferred for bulk synthesis due to shorter reaction times and lower solvent volumes.

-

Claisen–Schmidt suits small-scale pharmaceutical applications where purity is paramount.

Advanced Purification Techniques

Recrystallization

Ethanol/water mixtures (7:3 v/v) effectively isolate the ketone with >98% purity.

Column Chromatography

Silica gel (60–120 mesh) eluted with hexane/ethyl acetate (8:2) resolves regioisomers in Friedel–Crafts products.

Emerging Methodologies

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- The compound is utilized in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders. Its incorporation into drug molecules often enhances potency and selectivity due to the electron-withdrawing nature of the trifluoromethyl group .

- Notably, it has been studied as a pharmacophore in several FDA-approved drugs, where it contributes to improved pharmacokinetic profiles and therapeutic efficacy .

- Antimicrobial Activity :

- Anti-inflammatory Agents :

Agrochemical Applications

- Pesticides :

- The compound's derivatives have shown promise as agrochemicals, particularly in the development of novel pesticides. The trifluoromethyl group enhances the biological activity of these compounds against pests while minimizing toxicity to non-target organisms .

- Studies have demonstrated that formulations containing this compound can effectively control various agricultural pests, including insects and nematodes .

Case Study 1: Synthesis of Antimicrobial Agents

A study published in a peer-reviewed journal detailed the synthesis of several antimicrobial agents derived from this compound. The research highlighted the structure-activity relationship (SAR) that elucidated how modifications to the trifluoromethyl group influenced antimicrobial efficacy. The results indicated that certain derivatives exhibited activity against multi-drug resistant strains of bacteria.

Case Study 2: Development of Anti-inflammatory Compounds

Another investigation focused on modifying the compound to enhance its anti-inflammatory properties. The study employed various synthetic routes to create analogs that were tested in vitro and in vivo for their ability to inhibit inflammatory cytokines. Results showed that specific structural changes led to significantly improved anti-inflammatory effects compared to the parent compound.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-hydroxy-2-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Data Tables

Table 2: Functional Group Impact on Properties

Biological Activity

2,2,2-Trifluoro-1-(4-hydroxy-2-methylphenyl)ethanone, with the CAS number 1554935-86-2 and molecular formula , is an organic compound notable for its unique trifluoromethyl and hydroxyphenyl functional groups. This compound has garnered interest in various fields of research, particularly for its potential biological activities including antimicrobial, anti-inflammatory, and pharmacological properties.

- Molecular Weight : 204.15 g/mol

- Molecular Structure : The presence of a trifluoromethyl group enhances lipophilicity, which may facilitate interactions with biological membranes and proteins.

The biological activity of this compound is attributed to its interactions with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding, which is crucial for binding to various biological molecules. The trifluoromethyl group may enhance the compound's ability to penetrate lipid membranes, influencing cellular processes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various pathogens.

- Anti-inflammatory Properties : The compound has been investigated for its potential to modulate inflammatory pathways, showing promise in reducing inflammation in vitro.

- Pharmacological Applications : It is being explored for use in drug development due to its unique chemical structure that may lead to novel therapeutic agents.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various trifluorinated compounds, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several known antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of this compound revealed that it significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines stimulated with lipopolysaccharides (LPS). This indicates a possible mechanism through which the compound exerts its anti-inflammatory effects.

Q & A

Basic: What synthetic strategies are effective for preparing 2,2,2-Trifluoro-1-(4-hydroxy-2-methylphenyl)ethanone?

Answer:

The compound can be synthesized via Friedel-Crafts acylation , a common method for introducing acyl groups to aromatic rings. For example, reacting 4-hydroxy-2-methylbenzaldehyde with trifluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Alternative routes include the Perkin reaction , where polyfluoroalkyl ketones react with acetic anhydride and sodium acetate to form α,β-unsaturated trifluoromethylated acids, which can be further modified . Reaction optimization should focus on controlling regioselectivity and minimizing side reactions (e.g., over-acylation).

Basic: How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the aromatic substitution pattern and trifluoromethyl group. For example, the ¹⁹F NMR signal for the CF₃ group typically appears at δ ≈ -70 to -75 ppm .

- X-ray Crystallography : Use single-crystal X-ray diffraction (employing programs like SHELXL for refinement) to resolve bond lengths, angles, and hydrogen bonding involving the hydroxyl group. Proper crystal growth conditions (e.g., slow evaporation in polar solvents) are essential for high-resolution data .

Advanced: How can regioselective functionalization of the aromatic ring be achieved during synthesis?

Answer:

Regioselectivity is influenced by directing effects of substituents. The hydroxyl (-OH) and methyl (-CH₃) groups are ortho/para-directing, but steric hindrance from the methyl group may favor para-substitution. To enhance selectivity:

- Use protecting groups (e.g., silyl ethers for -OH) to temporarily block reactive sites .

- Optimize reaction temperature and solvent polarity. For instance, low temperatures in aprotic solvents (e.g., DCM) reduce electrophilic attack at undesired positions .

- Monitor intermediates via LC-MS to track regiochemical outcomes .

Advanced: What challenges arise in interpreting conflicting NMR data for fluorinated aromatic ketones?

Answer:

Contradictions may stem from:

- Dynamic effects : Rotational barriers in the trifluoroacetyl group can split signals. Variable-temperature NMR (e.g., 25–60°C) helps resolve splitting .

- Solvent interactions : Polar solvents (e.g., DMSO) may hydrogen-bond with the hydroxyl group, shifting proton signals. Compare spectra in multiple solvents (CDCl₃ vs. DMSO-d₆) .

- Hydrate formation : The ketone may form hydrates in hygroscopic solvents, altering ¹³C NMR peaks. Use anhydrous solvents and molecular sieves during analysis .

Advanced: How is this compound applied in polymer chemistry, particularly in hyperbranched polymer synthesis?

Answer:

The trifluoromethyl group enhances thermal stability and hydrophobicity in polymers. For example:

- Self-polycondensation : The ketone group in this compound can act as an AB₂ monomer. Using trifluoromethanesulfonic acid as a catalyst, hyperbranched polymers with controlled branching (0–100%) are synthesized by adjusting catalyst concentration and reaction time .

- Fluorinated dendrimers : The hydroxyl group enables further functionalization (e.g., esterification) to create dendritic architectures for optoelectronic materials .

Methodological: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Hazard Code H319) .

- Ventilation : Work in a fume hood to avoid inhalation of vapors (P210: Keep away from heat/sparks/open flames) .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste (P501) .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation .

Methodological: How can computational methods aid in predicting reactivity and optimizing synthesis?

Answer:

- DFT Calculations : Model transition states to predict regioselectivity in Friedel-Crafts reactions. For example, assess the energy barrier for electrophilic attack at ortho vs. para positions relative to the hydroxyl group .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics to identify optimal conditions (e.g., solvent polarity, temperature) .

- Docking Studies : If targeting pharmacological applications, screen interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

Advanced: How does the trifluoromethyl group influence the compound’s electronic and steric properties in catalytic applications?

Answer:

- Electron-Withdrawing Effect : The CF₃ group decreases electron density on the aromatic ring, reducing nucleophilic aromatic substitution reactivity but enhancing electrophilic stability .

- Steric Effects : The bulky CF₃ group hinders access to reactive sites, requiring catalysts with high turnover (e.g., Pd/C for hydrogenation) .

- Fluorophilic Interactions : In supramolecular chemistry, CF₃ groups participate in weak F···H or F···π interactions, useful in crystal engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.